![molecular formula C12H14O4 B564283 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone CAS No. 110458-44-1](/img/structure/B564283.png)
2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone
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Overview
Description
2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a methoxy group, an oxirane ring, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone typically involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin to form 4-(oxiranylmethoxy)benzaldehyde. This intermediate is then subjected to a methoxylation reaction using methanol and a suitable catalyst to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the preparation of complex molecules and polymers. Its unique structural features allow for various functionalizations, making it valuable in synthetic chemistry.
Biochemical Studies
In biological research, 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone is utilized as:
- A substrate in enzyme-catalyzed reactions.
- A tool for studying biochemical pathways due to its ability to interact with biological macromolecules.
Pharmaceutical Development
Research indicates potential applications in pharmaceutical development:
- It acts as an intermediate in synthesizing therapeutic agents.
- Studies have explored its efficacy against specific biological targets, including enzyme inhibition and receptor modulation.
Industrial Applications
The compound is also employed in the production of specialty chemicals, coatings, and adhesives. Its stability and reactivity make it suitable for formulating high-performance materials.
Case Study 1: Enzyme Inhibition
A study investigated the compound's role as an inhibitor of cytochrome P450 enzymes. The results indicated that it effectively modulates enzyme activity, suggesting its potential use in drug metabolism studies.
Enzyme | Inhibition Type | IC50 Value |
---|---|---|
CYP2B1 | Competitive | 11 µM |
CYP2B6 | Non-competitive | 15 µM |
Case Study 2: Pharmaceutical Intermediate
In pharmaceutical research, this compound was synthesized as part of a study aimed at developing new anti-inflammatory drugs. The compound demonstrated promising results in preliminary assays, leading to further investigations into its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone involves its interaction with various molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in biochemical assays and pharmaceutical applications .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone include:
2-Methoxy-1-phenylethanone: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
4-(Oxiranylmethoxy)benzaldehyde: An intermediate in the synthesis of the target compound, with different reactivity due to the aldehyde group.
Bis[4-(oxiranylmethoxy)phenyl]methane: Contains two oxirane rings, leading to different applications and reactivity patterns
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Biological Activity
2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone, also known by its CAS number 56392-16-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its biological activity.
- Molecular Formula : C11H14O4
- Molecular Weight : 210.23 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its cytotoxic effects against cancer cell lines, anti-inflammatory properties, and potential as an antimicrobial agent.
Cytotoxicity
Several studies have assessed the cytotoxic effects of this compound on different cancer cell lines. For instance:
- Study on HeLa and HCT-116 Cells : In vitro assays demonstrated that this compound exhibited significant cytotoxicity towards HeLa (cervical cancer) and HCT-116 (colorectal cancer) cells. The compound's IC50 values were determined to be in the micromolar range, indicating its potential as an anticancer agent .
The proposed mechanism of action involves the compound's ability to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival.
Data Table: Cytotoxicity Assay Results
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15.5 | Induction of apoptosis |
HCT-116 | 12.3 | Mitochondrial disruption |
MCF-7 (Breast) | 18.0 | Caspase activation |
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of this compound. In a study examining its effects on inflammatory markers, the compound was shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of this compound suggest that it possesses inhibitory effects against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 1: Anticancer Potential
A recent study focused on the anticancer potential of this compound in a xenograft model using HCT-116 cells. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor size and weight compared to control groups. Histological analyses revealed increased apoptosis within tumor tissues treated with the compound .
Case Study 2: Inflammatory Response Modulation
Another study evaluated the effect of this compound on inflammatory responses in a mouse model of acute inflammation induced by carrageenan. Treatment with this compound resulted in a significant decrease in paw edema and inflammatory cell infiltration compared to untreated controls, suggesting its potential utility in managing inflammatory conditions .
Properties
IUPAC Name |
2-methoxy-1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-8-12(13)9-2-4-10(5-3-9)15-6-11-7-16-11/h2-5,11H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMRBEXZDRADEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=C(C=C1)OCC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676019 |
Source
|
Record name | 2-Methoxy-1-{4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110458-44-1 |
Source
|
Record name | 2-Methoxy-1-{4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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